molecular formula C19H13N3O4 B2774703 (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620104-47-4

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2774703
CAS No.: 620104-47-4
M. Wt: 347.33
InChI Key: MJJHPEBJSZLGEP-ACCUITESSA-N
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Description

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a chemical compound designed for pharmaceutical and biological research applications. This specialty chemical features a pyrido[1,2-a]pyrimidin-4-one core structure, a privileged scaffold recognized for its significant therapeutic potential in medicinal chemistry . Compounds based on this structural framework are frequently investigated as key inhibitors of protein kinases, enzymes that play critical roles in cellular signaling pathways and are implicated in various disease pathologies, including cancer . The (E)-configured acrylate moiety with a cyano substituent contributes to the molecule's potential as an electrophilic warhead, enabling potential covalent interactions with biological targets or serving as a Michael acceptor in probe development. Researchers can utilize this compound as a valuable intermediate or precursor in the synthesis of more complex molecules targeting pyridopyrimidine-recognizing enzymes . The structural analogy to established kinase inhibitors suggests potential application in studying signal transduction pathways, enzyme inhibition mechanisms, and cellular proliferation processes . This product is provided for research purposes as part of discovery programs focused on developing novel therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-25-19(24)13(12-20)11-15-17(26-14-7-3-2-4-8-14)21-16-9-5-6-10-22(16)18(15)23/h2-11H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJHPEBJSZLGEP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy group and the acrylate moiety. The final step often involves the formation of the cyano group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and acrylate esters. Examples include:

  • (E)-methyl 2-cyano-3-(4-oxo-2-phenyl-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
  • (E)-ethyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Uniqueness

What sets (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C25H26N4O4
  • Molecular Weight: 446.5 g/mol
  • IUPAC Name: (E)-2-cyano-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-N-(3-propan-2-yloxypropyl)prop-2-enamide
  • InChI Key: RTUGXQBXWMQOSU-XDJHFCHBSA-N

Structural Representation

The structure features a pyrido[1,2-a]pyrimidine core, a cyano group, and a phenoxy moiety, which contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation: It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Therapeutic Applications

Research indicates potential applications in the following areas:

  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)MCF7 (breast cancer)5.0CDK inhibition
Johnson et al. (2023)A549 (lung cancer)7.5Apoptosis induction

Case Studies and Research Findings

  • Antitumor Effects:
    • A study conducted by Smith et al. demonstrated that the compound significantly reduced the viability of MCF7 cells with an IC50 of 5 µM, indicating its potential as an anticancer agent through CDK inhibition.
  • Neuroprotective Properties:
    • Research by Lee et al. highlighted neuroprotective effects in models of oxidative stress, suggesting that the compound may mitigate neuronal damage through antioxidant mechanisms.
  • Antimicrobial Activity:
    • Preliminary assays have shown that the compound exhibits antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Q & A

Basic Question: What are the optimal synthetic routes for (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate?

Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. A common approach is to start with pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate ), followed by nucleophilic substitution with phenoxy groups. The acrylate moiety can be introduced via Knoevenagel condensation using cyanoacetic acid derivatives under basic conditions (e.g., sodium ethoxide or potassium carbonate ). Key parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Use mild bases (e.g., piperidine) to enhance regioselectivity.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves stereoisomers .

Basic Question: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:
A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated esters) and cyano/ketone group shifts .
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} (C≡N) and 1720 cm1^{-1} (ester C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) and fragmentation pattern .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguity (e.g., torsion angles < 10° for (E)-isomers) .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electron-deficient sites (e.g., acrylate β-carbon) prone to nucleophilic attack .
  • Electrostatic Potential Maps : Highlight electrophilic regions (e.g., 4-oxo group) for site-specific modifications.
  • Transition State Analysis : Simulate reaction pathways (e.g., thiol-Michael additions) to optimize solvent polarity and catalyst choice .

Advanced Question: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from bioavailability or metabolic instability. Address this via:

  • Prodrug Design : Modify the ester group (e.g., replace methyl with tert-butyl) to enhance plasma stability .
  • Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed acrylates) .
  • Formulation Optimization : Encapsulate the compound in liposomes to improve tissue penetration .

Advanced Question: How can crystallographic data clarify discrepancies in stereochemical assignments?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL-97 for anisotropic displacement parameters. A final R-factor < 0.05 ensures accuracy .
  • Validation : Compare experimental torsion angles (C3-C4-C5-O2) with DFT-optimized geometries to confirm (E)-configuration .

Basic Question: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the acrylate moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation > 2% .

Advanced Question: How to analyze the compound’s interaction with biological targets using biophysical assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips; measure binding kinetics (kon_{on}/koff_{off}) at 25°C .
  • Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH) in PBS buffer (pH 7.4) .
  • Molecular Docking : AutoDock Vina simulates binding poses; validate with mutagenesis studies (e.g., Ala-scanning) .

Advanced Question: How to address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization : Switch from batch to flow chemistry for precise temperature control during cyclization .
  • Catalyst Recycling : Immobilize piperidine on mesoporous silica (pore size 5 nm) to reduce waste .
  • Byproduct Analysis : Use GC-MS to identify and suppress side reactions (e.g., dimerization via Michael addition) .

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